![molecular formula C16H16Cl2N2OS B4889177 N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea
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Overview
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, also known as CBTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea works by inhibiting the activity of certain enzymes that are involved in cellular processes. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea inhibits the activity of acetylcholinesterase, as previously mentioned.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In terms of its effects on the nervous system, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is that it has shown promising results in both in vitro and in vivo studies. It has also been shown to have low toxicity in animal studies. However, one limitation of N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine its effectiveness in different types of cancer and to develop new formulations for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea and its effects on cellular processes.
Synthesis Methods
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 2-(4-chlorobenzylthio)acetic acid. This intermediate is then reacted with 4-chlorophenyl isocyanate to form N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied for its potential as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-3-1-12(2-4-13)11-22-10-9-19-16(21)20-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDNKAMYRYVNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Chlorobenzyl)sulfanyl]ethyl}-3-(4-chlorophenyl)urea |
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